molecular formula C12H12Cl2N4 B2732068 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride CAS No. 2044872-59-3

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride

Cat. No.: B2732068
CAS No.: 2044872-59-3
M. Wt: 283.16
InChI Key: CLKSVLCPYYYWIF-UHFFFAOYSA-N
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Description

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its potential in biological and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed cross-coupling reactions[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with pyridin-3-amine under specific conditions to form the desired product[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride is used to study protein interactions and enzyme activities. It serves as a tool to investigate cellular processes and signaling pathways.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their activity against various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable for creating innovative products with unique properties.

Mechanism of Action

The mechanism by which 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Pyridin-3-ylmethyl)-pyridin-2-yl]- (6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride

Uniqueness: 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride stands out due to its unique structural features and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound in scientific research.

Properties

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4.2ClH/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9;;/h1-7H,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKSVLCPYYYWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CC(=CN=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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